7-Hidroximitragynina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

7-Hidroxi Mitragynina tiene varias aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

7-Hidroxi Mitragynina ejerce sus efectos principalmente uniéndose a los receptores opioides. Actúa como agonista parcial en los receptores μ-opioides y como antagonista competitivo en los receptores δ- y κ-opioides . Esta unión produce efectos analgésicos sin activar la vía de la β-arrestina, lo que reduce el riesgo de efectos secundarios como la depresión respiratoria, el estreñimiento y la sedación . La conversión de mitragynina a 7-Hidroxi Mitragynina en el hígado está mediada por las isoformas del citocromo P450 3A .

Compuestos Similares:

Mitragynina: El principal alcaloide en el kratom, que es menos potente que 7-Hidroxi Mitragynina.

Mitragynina Pseudoindoxyl: Un metabolito de 7-Hidroxi Mitragynina con aún mayor potencia.

Morfina: Un opioide conocido con unión a receptores similar pero un perfil de efectos secundarios más alto.

Singularidad: 7-Hidroxi Mitragynina es única debido a su alta potencia y eficacia en los receptores opioides en comparación con la mitragynina y la morfina . Tampoco activa la vía de la β-arrestina, lo que la convierte en una alternativa potencialmente más segura para el manejo del dolor .

Análisis Bioquímico

Biochemical Properties

7-Hydroxymitragynine interacts with opioid receptors, particularly the mu-opioid receptors . It binds to these receptors with greater efficacy than mitragynine . The compound is converted in vitro in both mouse and human liver preparations to the much more potent mu-opioid receptor agonist .

Cellular Effects

7-Hydroxymitragynine exhibits effects on various types of cells and cellular processes. It influences cell function by acting as a partial agonist at μ-opioid receptors and as a competitive antagonist at δ- and κ-opioid receptors . It also increases the uptake of calcein-AM in MDR-MDCK cells .

Molecular Mechanism

7-Hydroxymitragynine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is more potent than both mitragynine and morphine . Unlike traditional opioids, 7-Hydroxymitragynine does not activate the β-arrestin pathway, meaning symptoms such as respiratory depression, constipation, and sedation are much less pronounced .

Temporal Effects in Laboratory Settings

In human liver microsomes, 7-Hydroxymitragynine is metabolized with a half-life of 24 minutes . It can convert into mitragynine up to 45% over a 2-hour incubation . It is also degraded up to 27% in simulated gastric fluid and up to 6% in simulated intestinal fluid .

Dosage Effects in Animal Models

7-Hydroxymitragynine is formed from mitragynine in mice, and brain concentrations of this metabolite are sufficient to explain most or all of the opioid-receptor-mediated analgesic activity of mitragynine . The compound is found in the brains of mice at very high concentrations relative to its opioid receptor binding affinity .

Metabolic Pathways

7-Hydroxymitragynine is involved in metabolic pathways mediated by cytochrome P450 3A isoforms . It can metabolize to mitragynine pseudoindoxyl in the blood but not in the liver .

Subcellular Localization

It is known that the compound can be found in the brains of mice at very high concentrations , but more detailed information about its subcellular localization is not currently available.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: 7-Hidroxi Mitragynina se puede sintetizar utilizando mitragynina como material de partida. El proceso implica el uso de tetrahidrofurano y agua como solventes, y la reacción se lleva a cabo bajo un ambiente de gas argón a 0°C con [bis(trifluoroacetil) peróxido] benceno . El producto crudo se purifica luego mediante cromatografía en columna con un eluente alcalino .

Métodos de Producción Industrial: En entornos industriales, la conversión de mitragynina a 7-Hidroxi Mitragynina puede ser catalizada por isoformas del citocromo P450, que facilitan el proceso de oxidación . Este método es eficiente y puede producir grandes cantidades de 7-Hidroxi Mitragynina para investigación y desarrollo farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: 7-Hidroxi Mitragynina sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: La conversión de mitragynina a 7-Hidroxi Mitragynina implica una reacción de oxidación.

Desmetilación: El compuesto puede sufrir desmetilación en la posición 17.

Conjugación: También puede sufrir conjugación con ácido glucurónico en las posiciones 9 y 17.

Reactivos y Condiciones Comunes:

Desmetilación y Conjugación: Estas reacciones suelen ocurrir en presencia de enzimas específicas y en condiciones fisiológicas.

Productos Principales Formados:

Mitragynina Pseudoindoxyl: Un opioide potente formado por el metabolismo de 7-Hidroxi Mitragynina.

Metabolitos Conjugados: Productos de la conjugación con ácido glucurónico.

Comparación Con Compuestos Similares

Mitragynine: The principal alkaloid in kratom, which is less potent than 7-Hydroxy Mitragynine.

Mitragynine Pseudoindoxyl: A metabolite of 7-Hydroxy Mitragynine with even higher potency.

Morphine: A well-known opioid with similar receptor binding but higher side effect profile.

Uniqueness: 7-Hydroxy Mitragynine is unique due to its high potency and efficacy at opioid receptors compared to mitragynine and morphine . It also does not activate the β-arrestin pathway, making it a potentially safer alternative for pain management .

Propiedades

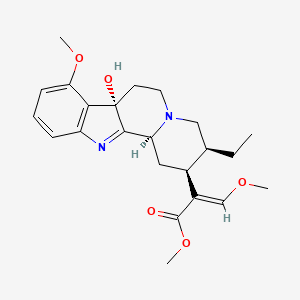

IUPAC Name |

methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-7a-hydroxy-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(27)20-17(7-6-8-19(20)29-3)24-21(23)18(25)11-15(14)16(13-28-2)22(26)30-4/h6-8,13-15,18,27H,5,9-12H2,1-4H3/b16-13+/t14-,15+,18+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYENLSMHLCNXJT-CYXFISRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903988 | |

| Record name | 7-Hydroxymitragynine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174418-82-7 | |

| Record name | 7-Hydroxymitragynine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174418-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxymitragynine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174418827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxymitragynine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYMITRAGYNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T3TWA75R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)